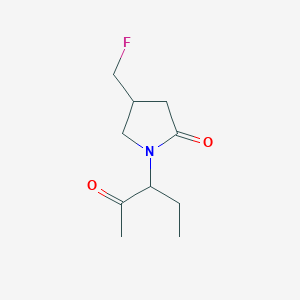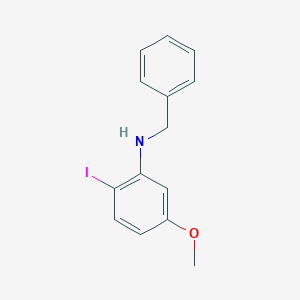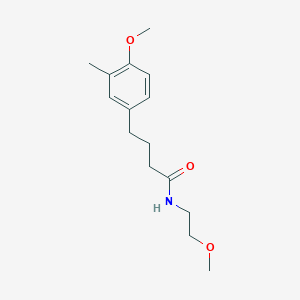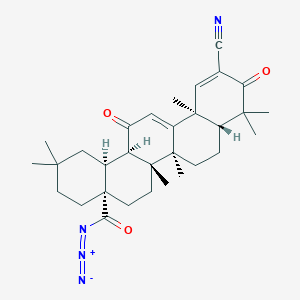![molecular formula C23H46N2O2 B14173286 N-[3-(decanoylamino)propyl]decanamide CAS No. 5557-02-8](/img/structure/B14173286.png)
N-[3-(decanoylamino)propyl]decanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(decanoylamino)propyl]decanamide is an organic compound with the molecular formula C23H46N2O2. It is a type of amide, specifically a decanamide, which is characterized by the presence of a decanoyl group attached to a propyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(decanoylamino)propyl]decanamide typically involves the reaction of decanoic acid with 3-aminopropylamine to form the intermediate N-(3-aminopropyl)decanamide. This intermediate is then reacted with decanoyl chloride to yield the final product. The reaction conditions generally include the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(decanoylamino)propyl]decanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly used.
Major Products Formed
Oxidation: The major products are oxides of the original compound.
Reduction: The major products are primary amines.
Substitution: The products depend on the nucleophile used; for example, using NaOH can yield sodium salts.
Aplicaciones Científicas De Investigación
N-[3-(decanoylamino)propyl]decanamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It is employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of detergents, emulsifiers, and other surfactant-based products
Mecanismo De Acción
The mechanism of action of N-[3-(decanoylamino)propyl]decanamide involves its interaction with lipid bilayers and proteins. Its amphiphilic nature allows it to integrate into cell membranes, altering their properties and affecting membrane-bound proteins. This can influence various cellular processes, including signal transduction and transport mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(dimethylamino)propyl]decanamide
- N-[3-(decanoylamino)propyl]dodecanamide
- N-[3-(dimethylamino)propyl]dodecanamide N-oxide
Uniqueness
N-[3-(decanoylamino)propyl]decanamide is unique due to its specific chain length and the presence of both decanoyl and propyl groups. This gives it distinct surfactant properties compared to similar compounds with different chain lengths or functional groups. Its specific structure allows for unique interactions with biological membranes and proteins, making it valuable in both research and industrial applications .
Propiedades
Número CAS |
5557-02-8 |
|---|---|
Fórmula molecular |
C23H46N2O2 |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
N-[3-(decanoylamino)propyl]decanamide |
InChI |
InChI=1S/C23H46N2O2/c1-3-5-7-9-11-13-15-18-22(26)24-20-17-21-25-23(27)19-16-14-12-10-8-6-4-2/h3-21H2,1-2H3,(H,24,26)(H,25,27) |
Clave InChI |
SYDKRATUENSCHK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NCCCNC(=O)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B14173209.png)


![9-[5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B14173231.png)
![N-[3-(dimethylamino)propyl]-3-(4-methylphenyl)-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B14173235.png)


![4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14173262.png)


![5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione](/img/structure/B14173290.png)


![Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate](/img/structure/B14173312.png)
